4-Chloro-3-(pyridin-2-YL)aniline

Catalog No.
S943105
CAS No.
879088-41-2
M.F
C11H9ClN2
M. Wt
204.657
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-(pyridin-2-YL)aniline

CAS Number

879088-41-2

Product Name

4-Chloro-3-(pyridin-2-YL)aniline

IUPAC Name

4-chloro-3-pyridin-2-ylaniline

Molecular Formula

C11H9ClN2

Molecular Weight

204.657

InChI

InChI=1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2

InChI Key

QWVLHTCIAZPQAY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)N)Cl

Synonyms

4-chloro-3-(pyridin-2-yl)aniline;4-chloro-3-(pyridin-2-yl)benzenaMine;4-Chloro-3-(2-pyridinyl)benzenamine;Vismodegib int-1 4-chloro-3-(pyridin-2-yl)benzenamine

4-Chloro-3-(pyridin-2-yl)aniline is a specialized biaryl amine building block characterized by a para-chloro aniline core substituted with an ortho-pyridinyl group . It is the critical final-stage precursor for the synthesis of Vismodegib (Erivedge), a first-in-class Hedgehog signaling pathway inhibitor[1]. In industrial procurement, this compound is sourced primarily to execute the final amide coupling with 2-chloro-4-(methylsulfonyl)benzoyl chloride [1]. Procurement of high-purity 4-chloro-3-(pyridin-2-yl)aniline is essential for API manufacturing, as it dictates the yield and impurity profile of the final drug substance, avoiding the need for upstream heavy-metal-catalyzed reductions at the API facility [1].

Generic substitution of 4-chloro-3-(pyridin-2-yl)aniline with positional isomers or des-chloro analogs fundamentally fails in pharmaceutical manufacturing. The exact regiochemistry of the 2-pyridyl and 4-chloro groups is structurally obligate for the resulting API to effectively act as a Smoothened (Smo) antagonist. Furthermore, substituting this pre-reduced aniline with its immediate precursor, 2-(2-chloro-5-nitrophenyl)pyridine, shifts the burden of nitro-reduction to the downstream facility[1]. This requires either high-pressure hydrogenation or heavy-metal reducing agents (e.g., SnCl2, Fe, or Zn), which introduces significant ICH Q3D heavy metal clearance challenges and risks contaminating the final Vismodegib API [1].

Elimination of Heavy Metal Contamination Risk

Procuring the pre-reduced 4-chloro-3-(pyridin-2-yl)aniline directly eliminates the need to perform in-house nitro reduction of 2-(2-chloro-5-nitrophenyl)pyridine[1]. Traditional reduction routes for this biaryl system often utilize heavy metals such as Tin(II) chloride or iron in acidic media [1]. By sourcing the pre-reduced aniline, manufacturers bypass this step, directly reducing the heavy metal burden in the final Vismodegib coupling step and simplifying compliance with elemental impurity limits [1].

Evidence DimensionHeavy metal introduction in final API steps
Target Compound Data0 ppm introduced (direct amide coupling)
Comparator Or Baseline2-(2-chloro-5-nitrophenyl)pyridine (requires Sn/Fe reduction, introducing heavy metal clearance burden)
Quantified DifferenceComplete elimination of reduction-derived heavy metal contamination risk in the final API stage.
ConditionsFinal API synthesis environment

Bypassing heavy-metal reduction simplifies the final purification of the API, reducing processing time and analytical testing costs.

High Purity Requirement for Amide Coupling Yield

In the synthesis of Vismodegib, 4-chloro-3-(pyridin-2-yl)aniline is coupled with 2-chloro-4-(methylsulfonyl)benzoyl chloride[1]. Utilizing high-purity aniline ensures that the reaction proceeds with high conversion (yielding up to 88% in optimized THF/triethylamine systems) while minimizing the formation of closely related des-chloro or unreacted nitro impurities [2]. Lower purity grades introduce structural analogs that form competing amides, which are highly challenging to purge during the final crystallization of Vismodegib[1].

Evidence DimensionDownstream coupling efficiency and impurity profile
Target Compound DataHigh purity grade enables high-yield (88%) coupling with minimal side-amides.
Comparator Or BaselineCrude grade containing unreduced nitro or des-chloro impurities.
Quantified DifferenceSignificant reduction in difficult-to-purge amide impurities during final API crystallization.
ConditionsAmide coupling in THF with triethylamine at 0-10 °C.

Procuring high-purity precursor directly dictates the efficiency of the final API crystallization, preventing costly batch failures or extensive rework.

Regiochemical Specificity for Smoothened (Smo) Receptor Binding

The specific substitution pattern of 4-chloro-3-(pyridin-2-yl)aniline is non-negotiable for the biological activity of the downstream product . The 4-chloro substituent and the 2-pyridyl ring are precisely oriented to interact with the Smoothened receptor's heptahelical bundle [1]. Utilizing positional isomers results in an API with drastically reduced or completely abrogated Hedgehog pathway inhibition, rendering the final product therapeutically inactive.

Evidence DimensionDownstream API biological activity (Smo inhibition)
Target Compound Data4-chloro-3-(pyridin-2-yl)aniline yields active Vismodegib.
Comparator Or BaselinePositional isomers (e.g., 3-pyridyl or 4-pyridyl analogs)
Quantified DifferenceComplete loss of target therapeutic efficacy if isomers are used.
ConditionsHedgehog signaling pathway inhibition assays for the final API.

Strict regiochemical fidelity is required during procurement to ensure the synthesized API meets pharmacological release specifications.

Commercial Manufacturing of Vismodegib (Erivedge) API

4-Chloro-3-(pyridin-2-yl)aniline is the definitive late-stage intermediate for the commercial production of Vismodegib [1]. Its procurement in high purity allows manufacturers to execute a direct, single-step amide coupling with 2-chloro-4-(methylsulfonyl)benzoyl chloride, streamlining the final stages of API synthesis and ensuring compliance with stringent regulatory impurity profiles [1].

Development of Next-Generation Hedgehog Pathway Inhibitors

Beyond Vismodegib, this biaryl amine serves as a privileged scaffold for discovering novel Smoothened antagonists . Medicinal chemistry programs utilize its unique steric and electronic profile—conferred by the ortho-pyridyl and para-chloro groups—to synthesize libraries of benzamide derivatives aimed at overcoming resistance mutations in basal cell carcinoma and medulloblastoma models .

Optimization of Heavy-Metal-Free Coupling Protocols

Process chemistry groups utilize this pre-reduced intermediate to design and validate heavy-metal-free synthetic routes for biaryl amides [1]. By starting with 4-chloro-3-(pyridin-2-yl)aniline, researchers can focus exclusively on optimizing the coupling conditions (e.g., base selection, solvent, and temperature) without the confounding variables of upstream nitro-reduction and subsequent metal scavenging [1].

XLogP3

2.5

Wikipedia

4-Chloro-3-(2-pyridinyl)benzenamine

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